REACTION_SMILES
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[CH2:27]([N+:28]([CH2:29][CH3:30])([CH2:31][CH3:32])[CH2:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1)[CH3:40].[Cl-:26].[Cl:15][c:16]1[cH:17][cH:18][c:19]([CH2:22][C:23]#[N:24])[cH:20][cH:21]1.[Cl:1][c:2]1[c:3]([Cl:12])[c:4]([Cl:11])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1.[ClH:25].[Na+:14].[O:41]1[CH2:42][CH2:43][CH2:44][CH2:45]1.[OH-:13]>>[Cl:1][c:2]1[c:3]([CH:22]([c:19]2[cH:18][cH:17][c:16]([Cl:15])[cH:21][cH:20]2)[C:23]#[N:24])[c:4]([Cl:11])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
|
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
|
N#CC(c1ccc(Cl)cc1)c1c(Cl)cc([N+](=O)[O-])cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |